Labdane
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Overview
Description
Labdane is a terpenoid fundamental parent and a diterpene.
Scientific Research Applications
Anti-Inflammatory Potential
Labdane diterpenoids have been identified as promising agents in the treatment of inflammation. These compounds inhibit nuclear factor-kappaB (NF-κB) activity, modulate arachidonic acid metabolism, and reduce nitric oxide production, which are key pathways in inflammatory processes. Research has highlighted their significant role in therapeutic interventions for various inflammatory diseases (Tran, Wong, & Chai, 2017).
Synthesis and Structural Analysis
Labdane diterpenoids, known for their biological activities, have been subjects of synthetic and structural studies. This includes the synthesis of labdane natural products containing heterocycles and the determination of their unambiguously assigned structures (Mack & Njardarson, 2013).
Antiproliferative Effects
Labdane diterpenes have exhibited antiproliferative effects, particularly in cancer research. Studies have focused on synthesizing dimeric diterpenes from labdane and evaluating their activity on various human tumor cell lines, showing significant potential in cancer therapy (Pertino et al., 2013).
Biosynthesis
Research has also delved into the biosynthesis of labdane-related diterpenes. This includes the development of modular approaches for the biosynthesis of these compounds, potentially leading to the production of thousands of distinct natural products (Cyr et al., 2007).
Pharmacological Applications
Labdane diterpenes have been studied for their potential in pharmacological applications. This includes the design and synthesis of novel TRPV4 antagonists inspired by labdane diterpenes, which could be useful in treating respiratory diseases, including SARS-CoV-2 infection (Mazzotta et al., 2020).
Novel Labdane Diterpenes Discovery
The discovery of novel labdane diterpenes from various sources, including endophytic Streptomyces, has been a significant area of research. This involves isolating new compounds and understanding their biosynthetic pathways (Xiong et al., 2018).
Broad Spectrum of Biological Activities
Labdane diterpenes have been reported to possess a broad spectrum of biological activities, contributing significantly to their use in various medicinal and therapeutic applications (Chinou, 2005).
Anti-Plasmodial Activity
Certain labdane diterpenoids have shown promising anti-plasmodial activity, making them potential candidates for malaria treatment (Kenmogne et al., 2006).
Biomimetic Synthesis
Biomimetic synthesis of labdane and its analogs has been explored, focusing on compounds with anti-inflammatory and antioxidant effects. This involves creating synthetic routes for labdane-related compounds (Talniya, Chauhan, & Pandit, 2022).
Cytotoxic Properties
Labdane diterpenoids have been isolated from various sources and tested for their cytotoxicity against different human tumor cell lines, showing potential in cancer treatment (Roengsumran et al., 2001).
Cardioprotective Effects
Labdane diterpenes have been investigated for their cardioprotective effects in anoxia/reperfusion injury models, showing potential in treating heart-related conditions (Cuadrado et al., 2011).
Vasorelaxant and Hypotensive Actions
The labdane-type diterpene ent-3-acetoxy-labda-8(17),13-dien-15-oic acid has been studied for its vasorelaxant and hypotensive actions, providing insights into potential cardiovascular applications (Simplicio et al., 2014).
properties
CAS RN |
561-90-0 |
---|---|
Product Name |
Labdane |
Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(1S,2S,4aS,8aR)-2,5,5,8a-tetramethyl-1-[(3R)-3-methylpentyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h15-18H,7-14H2,1-6H3/t15-,16+,17+,18+,20-/m1/s1 |
InChI Key |
LEWJAHURGICVRE-AISVETHESA-N |
Isomeric SMILES |
CC[C@@H](C)CC[C@H]1[C@H](CC[C@@H]2[C@@]1(CCCC2(C)C)C)C |
SMILES |
CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C |
Canonical SMILES |
CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C |
synonyms |
2alpha,3alpha-dihydroxy-labda-8(17),12(13),14(15)-triene labdane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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